

An In-depth Technical Guide to the Thermochemical Properties of Lithium Bromide Trihydrate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Lithium bromide hydrate*

Cat. No.: B3430563

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the core thermochemical properties of Lithium Bromide Trihydrate (LiBr·3H₂O). While LiBr's primary application is in industrial absorption refrigeration systems, the principles governing its hydration and phase behavior are fundamentally important across scientific disciplines, including pharmaceutical sciences, where understanding hydrate stability is critical for drug formulation and efficacy. This document details the key thermodynamic data, phase transition behavior, and provides field-proven, step-by-step experimental protocols for the characterization of such hydrates using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The objective is to equip researchers with both the foundational knowledge and the practical methodologies required to investigate salt hydrates.

Introduction

Lithium bromide (LiBr) is an inorganic salt distinguished by its exceptionally high hygroscopicity. This property allows it to form several crystalline hydrates, with lithium bromide trihydrate (LiBr·3H₂O) being a key stable form.^[1] The thermodynamics of the LiBr-water system are the cornerstone of absorption chilling technology, where the cycle is driven by the enthalpy changes associated with water absorption and desorption.^{[2][3]}

For professionals in drug development, the study of a simple, well-characterized inorganic hydrate like $\text{LiBr}\cdot 3\text{H}_2\text{O}$ offers a valuable model system. The challenges of controlling hydrate formation, preventing unwanted phase transitions, and ensuring stability are directly analogous to those faced with active pharmaceutical ingredients (APIs), where an unintended change in hydration state can drastically alter solubility, bioavailability, and shelf life. The experimental techniques and thermodynamic principles detailed herein are universally applicable for the characterization of any hydrated crystalline solid.

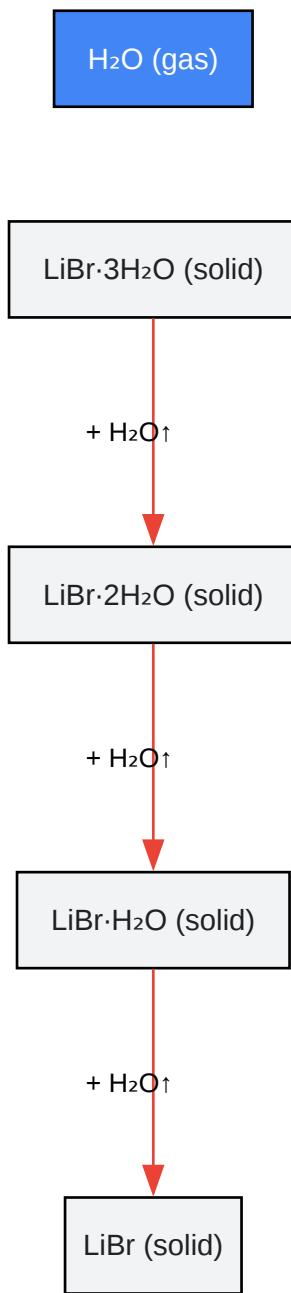
Fundamental Thermochemical Properties

The thermochemical properties of a material dictate its energy content and stability under various conditions. For LiBr and its hydrates, these values are critical for modeling its behavior in solution and as a solid.^[4] While extensive data exists for aqueous LiBr solutions, data for the isolated trihydrate solid is more specific.^{[5][6]} The standard enthalpy of formation for anhydrous LiBr solid is a foundational value from which the properties of its hydrates can be derived.^{[7][8]}

The following table summarizes the key thermochemical data for anhydrous and hydrated lithium bromide.

Property	Symbol	Value	Units	Notes & References
Anhydrous LiBr (Solid)				
Molar Mass	M	86.845	g/mol	[7]
Standard Enthalpy of Formation	$\Delta_f H^\ominus_{298}$	-351.2	kJ/mol	Data for solid state at 298.15 K. [7]
Standard Molar Entropy	S^\ominus_{298}	74.3	J/mol·K	Data for solid state at 298.15 K. [7]
Melting Point	T_m	550	°C	[7]
LiBr Trihydrate (LiBr·3H ₂ O)				
Molar Mass	M	140.89	g/mol	Calculated value.
Crystal Structure	-	Octahedral Li ⁺ coordination	-	[1]
Melting/Dehydration Point	T_m	~162-167	°C	This represents the incongruent melting/dehydration temperature.

Note: The thermochemical properties of aqueous solutions, such as specific heat and enthalpy of solution, are highly dependent on concentration and temperature. Numerous correlations exist to calculate these properties for engineering applications.[\[9\]](#)[\[10\]](#)[\[11\]](#)


Phase Transitions and Dehydration Behavior

Lithium bromide forms several hydrates, including a monohydrate, dihydrate, trihydrate, and pentahydrate.[\[1\]](#) The transition between these states is a function of temperature and, critically, the partial pressure of water vapor in the surrounding environment. The dehydration of

$\text{LiBr}\cdot 3\text{H}_2\text{O}$ is not a simple melting process but an incongruent decomposition where the solid breaks down into a lower hydrate ($\text{LiBr}\cdot 2\text{H}_2\text{O}$) and a saturated aqueous solution.

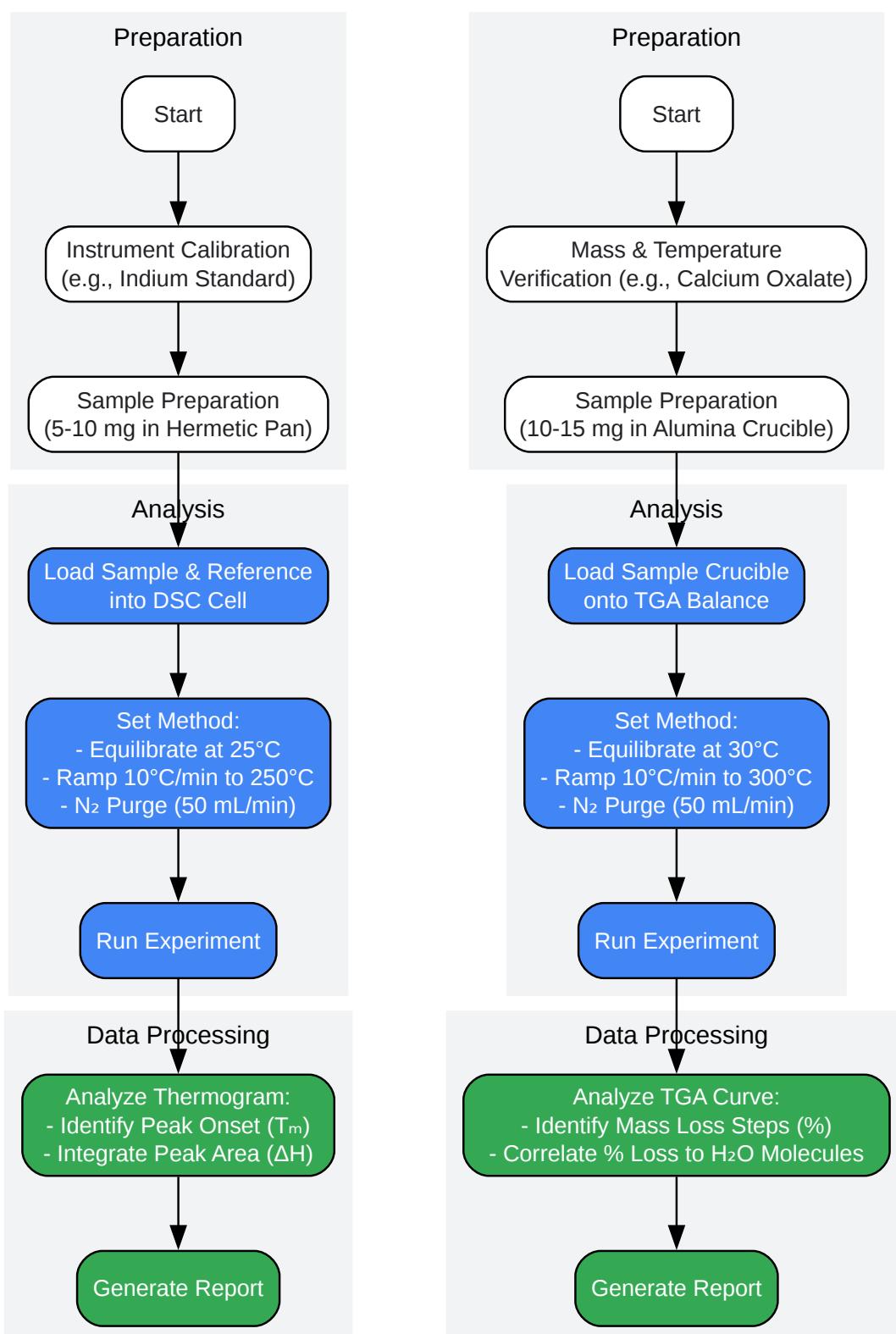
Understanding this pathway is essential for determining the material's operational limits. For instance, in an absorption chiller, preventing crystallization or the formation of unwanted solid phases is critical for system reliability.[\[12\]](#) The dehydration sequence can be studied effectively using TGA, which measures mass loss as a function of temperature.

The logical pathway for the thermal decomposition of $\text{LiBr}\cdot 3\text{H}_2\text{O}$ under controlled heating in a dry atmosphere is illustrated below.

[Click to download full resolution via product page](#)

Caption: Stepwise dehydration of Lithium Bromide Trihydrate upon heating.

Experimental Determination of Thermochemical Properties


To ensure the accuracy and reliability of thermochemical data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for

two of the most powerful thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These protocols are designed as self-validating systems, incorporating calibration and verification steps.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the primary technique for determining melting points, transition temperatures, and the enthalpy of these transitions.

Workflow for DSC Analysis:

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for TGA of a hydrated salt.

Detailed TGA Protocol:

- **Instrument Verification:**
 - **Causality:** Verifying both mass and temperature accuracy is crucial for TGA. A standard material like calcium oxalate monohydrate, which has three well-defined decomposition steps, is often used. This ensures the instrument correctly measures both the amount and temperature of mass loss.
 - **Procedure:** Run a calcium oxalate standard to verify mass loss percentages and decomposition temperatures against certified values.
- **Sample Preparation:**
 - **Causality:** A slightly larger sample mass than DSC is often used to improve the accuracy of the mass loss measurement. An open crucible (e.g., alumina or platinum) is used to allow the evolved water vapor to escape freely.
 - **Procedure:** Tare an empty alumina crucible on the TGA's high-precision balance. Place 10-15 mg of $\text{LiBr}\cdot 3\text{H}_2\text{O}$ into the crucible and record the initial mass precisely.
- **Experimental Setup:**
 - **Causality:** Similar to DSC, a controlled heating rate and an inert purge gas are used to ensure reproducible results and prevent atmospheric moisture from interfering with the dehydration process.
 - **Procedure:** Load the sample crucible onto the TGA sample holder. Program the instrument with the following method:
 - Equilibrate at 30°C for 10 minutes to allow the balance to stabilize.
 - Ramp the temperature from 30°C to 300°C at a rate of 10°C/min.
 - Use a nitrogen purge gas at a flow rate of 50 mL/min.
- **Data Analysis:**

- Causality: The stoichiometry of the hydrate can be calculated directly from the percentage mass loss corresponding to the loss of water.
- Procedure: Analyze the resulting TGA curve (mass % vs. temperature). Identify the onset temperature and the total mass loss for each distinct step. Calculate the number of water molecules (x) lost using the following formula:
 - $x = (\text{Mass Loss \%} * M_{\text{anhydrous}}) / (M_{\text{H}_2\text{O}} * (100 - \text{Mass Loss \%}))$
 - Where: $M_{\text{anhydrous}}$ is the molar mass of LiBr (86.845 g/mol) and $M_{\text{H}_2\text{O}}$ is the molar mass of water (18.015 g/mol).
 - For $\text{LiBr}\cdot 3\text{H}_2\text{O}$, the expected mass loss for all three water molecules is approximately 38.36%.

Conclusion

Lithium bromide trihydrate serves as an exemplary model for understanding the complex thermochemical behavior of salt hydrates. Its properties, driven by strong hygroscopicity and distinct phase transitions, are not only the foundation of important industrial cooling technologies but also provide a scientifically rich system for researchers across various fields. The rigorous application of analytical techniques like DSC and TGA, guided by the self-validating protocols outlined in this guide, is essential for accurately characterizing the thermodynamic stability, transition enthalpies, and hydration states of these materials. This foundational knowledge is indispensable for the rational design and control of crystalline materials, whether for energy applications or for the development of stable and effective pharmaceutical products.

References

- Vertex AI Search. (n.d.). LiBr (aqueous lithium bromide) Property Routines - Julia Packages.
- Yuan, Z., & Herold, K. E. (2005). Specific heat measurements on aqueous lithium bromide. International Institute of Refrigeration.
- IPN Progress Report. (n.d.). Computer Modeling of a Single-Stage Lithium Bromide/Water Absorption Refrigeration Unit. NASA.
- ResearchGate. (n.d.). Specific Heat Measurements on Aqueous Lithium Bromide.
- ResearchGate. (n.d.). Thermodynamic properties of lithium bromide–water solutions at high temperature.

- Clark, R. J., et al. (2022). Experimental screening of salt hydrates for thermochemical energy storage for building heating application. OSTI.GOV.
- Energy Technologies Area, Berkeley Lab. (n.d.). Experimental screening of salt hydrates for thermochemical energy storage for building heating application.
- TNO Publications. (n.d.). Experimental studies for the cyclability of salt hydrates for thermochemical heat storage.
- U.S. Department of Energy. (n.d.). Stable Thermochemical Salt Hydrates for Energy Storage in Buildings.
- OSTI.GOV. (n.d.). Experimental Screening of Salt Hydrates for Thermochemical Energy Storage for Building Heating Application.
- Scribd. (n.d.). 12.vapour Absorption Refrigeration (H₂O-LiBr).
- NIST. (n.d.). Lithium bromide. NIST Chemistry WebBook.
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of LiBr, LiI, and LiTFSI....
- ResearchGate. (n.d.). 6: Pressure-temperature diagram for water/lithium bromide due to the....
- Kaita, Y. (2001). Thermodynamic properties of lithium bromide-water solutions at high temperatures. International Journal of Refrigeration-revue Internationale Du Froid.
- F-Chart Software. (n.d.). LiBrSSC (aqueous lithium bromide) Property Routines.
- Sakshi Education. (2015). Vapour Absorption Refrigeration Systems.
- Scribd. (n.d.). Thermodynamic Analysis of A Lithium Bromide Water Absorption System.
- Wikipedia. (n.d.). Lithium bromide.
- ResearchGate. (2020). Calculating thermodynamic properties of lithium bromide solution using Python.
- Sigma-Aldrich. (n.d.). **Lithium bromide hydrate** 99.999% trace metals basis.
- F-Chart Software. (n.d.). h_LiBrH₂O.
- IRJET. (2018). Thermodynamic Analysis of Lithium Bromide-Water(LiBr-H₂O) Vapor Absorption Refrigeration System Based on Solar Energy.
- ResearchGate. (n.d.). Improved thermodynamic property fields of LiBr-H₂O solution.
- ResearchGate. (n.d.). Schematic Diagram of the Water – Lithium Bromide Absorption....
- Brainly. (2024). Calculate the lattice enthalpy for LiBr(s) given the following information.
- Sohr, J., Schmidt, H., & Voigt, W. (2018). Higher Hydrates of Lithium Chloride, Lithium Bromide and Lithium Iodide. PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Higher hydrates of lithium chloride, lithium bromide and lithium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. LiBr · Julia Packages [juliapackages.com]
- 6. researchgate.net [researchgate.net]
- 7. Lithium bromide - Wikipedia [en.wikipedia.org]
- 8. brainly.com [brainly.com]
- 9. iifiir.org [iifiir.org]
- 10. fchart.com [fchart.com]
- 11. h_LiBrH2O [fchartsoftware.com]
- 12. education.sakshi.com [education.sakshi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of Lithium Bromide Trihydrate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3430563#thermochemical-properties-of-lithium-bromide-trihydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com